Strychnine glycerophosphate

Übersicht

Beschreibung

Strychnine glycerophosphate: strychnine , is a natural alkaloid extracted from the seeds of the Strychnos nux-vomica plant. It has been used historically for its medicinal properties. Strychnine selectively excites the spinal cord, enhancing muscle tension in skeletal muscles. Clinically, it has been employed to treat conditions such as mild paralysis and visual impairment .

Vorbereitungsmethoden

Synthetic Routes:: Strychnine glycerophosphate can be synthesized from the seeds of the Strychnos nux-vomica plant. The extraction process yields this potent alkaloid.

Industrial Production:: Industrial production methods involve isolating strychnine from the seeds of the Strychnos nux-vomica plant. The compound is then purified and formulated for medical use.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Strychnine glycerophosphate undergoes hydrolysis under acidic or basic conditions, cleaving the ester and phosphate bonds:

-

Acidic Hydrolysis :

The glycerophosphate ester linkage is hydrolyzed in acidic media, yielding strychnine, glycerol, and phosphoric acid. This reaction parallels the hydrolysis of acetylated strychnine derivatives observed in biosynthetic pathways . -

Alkaline Hydrolysis :

Under basic conditions, saponification of the ester groups occurs, producing strychnine salts and glycerol phosphate .

Oxidation Reactions

The strychnine core contains tertiary amines and aromatic indole systems susceptible to oxidation:

-

Indole Oxidation :

The indole ring undergoes oxidation with reagents like hydrogen peroxide or potassium permanganate, forming oxindole derivatives. This reaction modifies the neurotoxic activity of the compound . -

Amine Oxidation :

Cytochrome P450 enzymes metabolize strychnine’s tertiary amine group to strychnine N-oxide, a major metabolite detected in hepatic studies .

Enzymatic Degradation

This compound interacts with phosphatases and esterases in biological systems:

-

Phosphatase Activity :

Enzymes such as alkaline phosphatase cleave the phosphate group, regenerating strychnine and glycerol phosphate . -

Esterase Hydrolysis :

Carboxylesterases hydrolyze the glycerophosphate ester bond, releasing strychnine and glycerophosphoric acid .

Synthetic Modifications

While direct synthesis routes for this compound are not fully detailed, analogous reactions from strychnine chemistry provide insights:

-

Esterification :

Strychnine reacts with glycerophosphoric acid in the presence of dicyclohexylcarbodiimide (DCC) to form the glycerophosphate ester . -

Palladium-Catalyzed Coupling :

Organopalladium intermediates, used in strychnine synthesis , could facilitate functionalization of the glycerophosphate side chain.

Thermal Decomposition

At elevated temperatures, this compound decomposes into toxic byproducts:

Mechanistic Insights

-

Glycine Receptor Antagonism :

Strychnine’s neurotoxicity arises from competitive inhibition of glycine receptors . The glycerophosphate moiety may alter bioavailability but does not directly affect receptor binding . -

Metabolic Pathways :

Hepatic metabolism via cytochrome P450 produces metabolites like strychnine N-oxide and 2-hydroxystrychnine .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Strychnine glycerophosphate has the molecular formula and is known for its role as a competitive antagonist at glycine receptors. This antagonism leads to increased neuronal excitability, which has significant implications in both pharmacology and toxicology .

Neuroscience Research

This compound is utilized in neuroscience to study synaptic transmission and the role of inhibitory neurotransmitters. By blocking glycine receptors, researchers can investigate the effects on synaptic plasticity and excitatory-inhibitory balance in neural circuits.

Cancer Research

Recent studies have highlighted the anti-tumor properties of strychnine derivatives, including this compound. Research indicates that it may inhibit tumor growth through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cancer progression .

Table 1: Summary of Anti-Tumor Effects

| Study | Findings | Mechanism |

|---|---|---|

| Inhibitory effects on multiple tumor types | Induction of apoptosis | |

| Modulation of cancer cell signaling pathways | Alteration of growth factor signaling |

Toxicology Studies

This compound is also studied for its toxicological effects. Understanding its mechanism as a neurotoxin helps in developing antidotes and treatment protocols for strychnine poisoning, which is characterized by severe muscle spasms and convulsions .

Case Study 1: Treatment of Nonketotic Hyperglycinemia

In a clinical setting, this compound was administered to patients with nonketotic hyperglycinemia. The treatment led to significant improvements in symptoms related to excessive glycine levels, showcasing its potential as a therapeutic agent despite its toxicity .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that this compound significantly reduced cell viability at specific concentrations, suggesting its potential as an anti-cancer agent. Further research is needed to elucidate the precise mechanisms involved .

Wirkmechanismus

Strychnine exerts its effects through competitive inhibition of Renshaw cells in the spinal cord. By blocking inhibitory neurotransmitters like glycine, it enhances spinal reflex excitability. Additionally, it has some excitatory effects on the cerebral cortex and autonomic nervous system .

Vergleich Mit ähnlichen Verbindungen

Strychnin zeichnet sich durch seine extreme Toxizität und sein einzigartiges pharmakologisches Profil aus. Ähnliche Verbindungen umfassen andere Indolalkaloide, aber keine erreicht die Potenz und Selektivität von Strychnin .

Biologische Aktivität

Strychnine glycerophosphate is a compound derived from strychnine, a potent neurotoxin known for its effects on the central nervous system. Understanding its biological activity is crucial for assessing its potential therapeutic applications and toxicological risks.

Chemical Structure and Properties

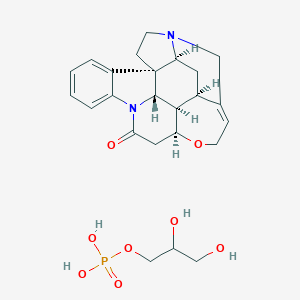

This compound is an ester of strychnine, which is an indole alkaloid. The chemical formula can be represented as:

This compound retains the neurotoxic properties of strychnine while potentially offering different pharmacological profiles due to the glycerophosphate moiety.

Strychnine acts primarily as a competitive antagonist of glycine receptors, which are critical for inhibitory neurotransmission in the spinal cord and brainstem. By blocking these receptors, strychnine increases neuronal excitability, leading to:

- Muscle spasms and twitching .

- Increased reflex responses to stimuli.

- Potentially fatal convulsions if exposure is high enough.

The mechanism involves binding to the glycine receptor, preventing chloride ion influx, which normally causes hyperpolarization of the neuron. This disruption leads to heightened motor activity and can culminate in respiratory failure due to sustained muscular contractions .

Metabolism

This compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Studies indicate that approximately 80% of strychnine is oxidized in the liver, with various metabolites being produced, including:

- Strychnine N-oxide

- 2-hydroxystrychnine

- 21α,22α-dihydroxy-22-hydrostrychnine

The metabolic pathways can vary significantly across species, influencing both efficacy and toxicity profiles .

Case Studies

A notable case study involved a patient who survived deliberate strychnine poisoning. The patient's serum levels were monitored post-ingestion, showing an initial concentration of 4.73 mg/L that decreased to undetectable levels within 100 hours. The elimination half-life was calculated at approximately 12 hours . This highlights the compound's rapid metabolism and clearance, which can be critical for treatment strategies in cases of poisoning.

Toxicological Effects

The toxicological profile of this compound reflects that of strychnine itself:

- Acute Symptoms : Initial symptoms include anxiety, agitation, and muscular twitching within minutes of exposure.

- Severe Reactions : High doses can lead to generalized convulsions, hyperthermia, and respiratory arrest due to muscle spasms.

- Long-term Effects : Chronic exposure may lead to neurological deficits or increased sensitivity to stimuli.

Therapeutic Applications

Despite its toxicity, strychnine has been historically used in small doses as a stimulant for appetite and digestion. This compound has been indicated for conditions such as:

- Anorexia

- Asthenia (weakness)

- Convalescence from illness

In these contexts, it is administered at much lower dosages than those associated with toxic effects .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Mechanism of Action | Glycine receptor antagonist |

| Metabolism | Hepatic via cytochrome P450 |

| Key Metabolites | Strychnine N-oxide, 2-hydroxystrychnine |

| Elimination Half-Life | Approximately 12 hours |

| Acute Toxicity Symptoms | Muscle spasms, convulsions, respiratory failure |

| Therapeutic Uses | Appetite stimulant, treatment for asthenia |

Eigenschaften

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQNYMQPZHTPCA-ZEYGOCRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169088 | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-57-7, 1323-31-5 | |

| Record name | Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strychnine glycerophosphate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strychnine 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRYCHNINE 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7H3FWG96U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.